2,3-dinor Fluprostenol
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Overview
Description
2,3-dinor Fluprostenol is a derivative of fluprostenol, a potent analog of prostaglandin F2α. It is primarily formed through the β-oxidation of fluprostenol and is anticipated to be a prominent metabolite when the parent compound is administered to animals or humans . This compound retains some biological activity with respect to eicosanoid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-dinor Fluprostenol is synthesized through the β-oxidation of fluprostenol. The process involves the removal of two carbon atoms from the carboxylic acid end of the fluprostenol molecule .
Industrial Production Methods: This typically involves multi-step organic synthesis processes, including selective oxidation and reduction reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2,3-dinor Fluprostenol can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2,3-dinor Fluprostenol has several scientific research applications:
Chemistry: Used as a reference compound in the study of prostaglandin analogs and their derivatives.
Biology: Investigated for its potential biological activity with respect to eicosanoid receptors.
Industry: Utilized in the development of new prostaglandin analogs and related compounds.
Mechanism of Action
The mechanism of action of 2,3-dinor Fluprostenol involves its interaction with eicosanoid receptors, similar to its parent compound fluprostenol. It is anticipated to retain some biological activity, although specific molecular targets and pathways have not been extensively studied .
Comparison with Similar Compounds
Fluprostenol: The parent compound, a potent analog of prostaglandin F2α.
Prostaglandin F2α: A naturally occurring prostaglandin with various biological functions.
Cloprostenol: Another prostaglandin analog with similar biological activity.
Uniqueness: 2,3-dinor Fluprostenol is unique due to its formation through the β-oxidation of fluprostenol, resulting in the removal of two carbon atoms. This structural modification may influence its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C21H25F3O6 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(Z)-5-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]pent-3-enoic acid |
InChI |
InChI=1S/C21H25F3O6/c22-21(23,24)13-4-3-5-15(10-13)30-12-14(25)8-9-17-16(18(26)11-19(17)27)6-1-2-7-20(28)29/h1-5,8-10,14,16-19,25-27H,6-7,11-12H2,(H,28,29)/b2-1-,9-8+/t14?,16?,17-,18?,19?/m1/s1 |
InChI Key |
JJUBZOCIDPWZFS-GKRZZTJGSA-N |
SMILES |
O[C@@H]1[C@H](C/C=CCC(O)=O)[C@@H](/C=C/[C@@H](O)COC2=CC=CC(C(F)(F)F)=C2)[C@H](O)C1 |
Isomeric SMILES |
C1C([C@@H](C(C1O)C/C=C\CC(=O)O)/C=C/C(COC2=CC=CC(=C2)C(F)(F)F)O)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCC(=O)O)O |
Synonyms |
(+)-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-2,3,17,18,19,20-hexanor-prosta-5Z,13E-dien-1-oic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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